7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Description
This compound features a bromine substituent at the 7-position and a partially saturated dihydro ring system (Figure 1). Its synthesis typically involves bromination of the parent 7-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one using N-bromosuccinimide (NBS) in chloroform, yielding an 80% product . The bromine atom enhances electrophilic reactivity and influences molecular interactions, making it a valuable intermediate in drug discovery.
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXWWJQHIWXRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498349 | |
| Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64942-87-6 | |
| Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Synthetic Approaches
The synthesis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one generally begins from 2-aminopyridine derivatives, particularly 5-bromopyridin-2-amine, which introduces the bromine substituent at the 7-position of the naphthyridine ring system after cyclization.
Key general synthetic strategies include:
- Cyclization of 2-aminopyridine derivatives with β-dicarbonyl compounds (e.g., diethyl ethoxymethylenemalonate) to form the naphthyridin-4-one core.
- Thermal cyclization and condensation reactions under controlled heating to promote ring closure.
- Post-cyclization functionalization , such as Suzuki coupling, to install or modify substituents on the aromatic system.
Detailed Synthetic Route from 5-Bromopyridin-2-amine
A well-documented preparation involves the following steps:
This route yields the 7-bromo-substituted naphthyridin-4-one with high regioselectivity due to the position of bromine in the starting aminopyridine.
Alternative Synthetic Methods and Catalysis
Other synthetic methods relevant to 1,8-naphthyridine derivatives (and adaptable to 7-bromo derivatives) include:
Friedländer Reaction Variants : Condensation of 2-aminopyridines with aldehydes and ketones in the presence of bases or ionic liquids. Recent advances demonstrated gram-scale synthesis in water using choline hydroxide as a green catalyst, providing high yields (>90%) under mild conditions.
Gould-Jacobs Reaction : Condensation of 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate followed by thermal cyclization at elevated temperatures (~250 °C) to yield substituted naphthyridinones.
Knorr and Conard-Limpach Reactions : These involve reaction of 6-substituted-2-aminopyridines with β-keto esters or diketones, followed by acid-catalyzed cyclization, useful for preparing various naphthyridinone isomers.
Combes Reaction : Condensation of 2,6-diaminopyridine with 1,3-diketones under polyphosphoric acid catalysis to form substituted naphthyridines.
Reaction Conditions and Optimization
Research Findings and Yields
The condensation and cyclization steps yield the 7-bromo-1,8-naphthyridin-4-one intermediate with high purity and good yields (typically 70–90%) under optimized conditions.
The use of biocompatible ionic liquids as catalysts in aqueous media has been shown to improve yields and simplify product isolation, offering greener synthesis routes.
Suzuki coupling post-cyclization enables further functionalization, expanding the utility of the compound in medicinal chemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one serves as a crucial scaffold for developing pharmaceutical agents. Its potential therapeutic properties include:
- Anti-cancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer progression. For example, studies have shown its effectiveness against various cancer cell lines by modulating pathways critical for tumor growth.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in preclinical models, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Effects : It exhibits activity against several bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with bacterial tRNA methylation processes, which are vital for pathogen survival .
Organic Synthesis
In organic synthesis, this compound is utilized as an intermediate for synthesizing complex organic molecules. Key reactions include:
- Oxidation : The compound can be oxidized to yield various naphthyridine derivatives using reagents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can produce different derivatives such as dihydro or tetrahydro forms using reducing agents like sodium borohydride.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce diverse functional groups onto the naphthyridinone ring .
Material Science
The unique electronic and optical properties of this compound make it a candidate for applications in material science. Research is ongoing into its potential use in developing novel materials with specific electronic characteristics.
Biological Studies
Studies on the interactions of this compound with biological macromolecules reveal insights into its pharmacological properties. These interactions can include binding to proteins or nucleic acids, influencing their function and potentially leading to therapeutic outcomes. Understanding these interactions is crucial for optimizing the compound's efficacy in drug development .
Case Studies and Comparative Analysis
| Study | Pathogen/Condition | Findings | Mechanism of Action |
|---|---|---|---|
| Chionh et al. (2016) | Mycobacterium tuberculosis | Low micromolar inhibitory concentration | Inhibition of tRNA methyltransferase (TrmD) |
| Malapati et al. (2022) | M. abscessus | Effective against resistant strains | Fragment-based drug discovery targeting PPAT |
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution Patterns
6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Structure : Bromine at the 6-position instead of 7.
- Molecular Formula : C₈H₇BrN₂O; Molecular Weight: 227.06 .
- Key Difference : Positional isomerism alters electronic distribution and steric interactions. The 6-bromo derivative may exhibit distinct binding affinities compared to the 7-bromo analog due to variations in halogen placement relative to the carbonyl group.
- 6,7-Dibromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one Structure: Bromine at both 6- and 7-positions. Molecular Formula: C₈H₆Br₂N₂O; Molecular Weight: 305.95 .
Substituent Variations: Functional Group Modifications
- 3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones Structure: Incorporates a 1,3,4-oxadiazole ring at the 3-position. Example: Compound 6e (6-(4-(methylsulfonyl)phenyl)-3-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one) . Key Difference: The oxadiazole moiety enhances hydrogen-bonding capacity and metabolic stability.
3-Methylidene-2,3-dihydro-1,8-naphthyridin-4(1H)-ones
- Structure : Exocyclic methylidene group at the 3-position.
- Example : 2-Ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one .
- Key Difference : The methylidene group introduces conjugation with the carbonyl, enhancing electrophilicity. These compounds show selective cytotoxicity against HL-60 leukemia cells, suggesting substituent-dependent biological activity .
Saturation and Ring Modifications
- 7-Bromo-1,8-naphthyridin-4(1H)-one Structure: Fully unsaturated naphthyridine ring (lacks the dihydro moiety).
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Comparative Bioactivity
Physicochemical Properties
*Estimated based on 6-bromo analog.
Biological Activity
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
- Chemical Formula : CHBrNO
- Molecular Weight : 227.06 g/mol
- CAS Number : 64942-87-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.
| Bacterial Strain | Activity Level | Comparison |
|---|---|---|
| Staphylococcus aureus | High | More effective than ciprofloxacin |
| Escherichia coli | Moderate | Comparable to ofloxacin |
| Pseudomonas aeruginosa | Moderate | Similar to other derivatives |
Studies indicate that the compound's structure allows for effective interaction with bacterial cell walls, leading to cell lysis and death .
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown cytotoxic effects against cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC Values:
- HeLa: 15 µM
- MCF-7: 20 µM
These results suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of DNA Gyrase : The compound may inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Induction of Apoptosis : In cancer cells, it may activate pro-apoptotic pathways while inhibiting anti-apoptotic factors like Bcl-2 .
Case Study 1: Antimicrobial Efficacy
A study conducted by Todo et al. demonstrated that derivatives of naphthyridine exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study showed that modifications to the naphthyridine core could enhance efficacy and reduce resistance .
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various naphthyridine derivatives on different cancer cell lines. The study found that this compound significantly inhibited cell growth in both HeLa and MCF-7 cells compared to control groups .
Q & A
Basic Research Question
- ¹H NMR : Used to confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for naphthyridinones) .
- ESI-QTOF-MS : Validates molecular weights (e.g., m/z 286.29 for 6h ) .
- Melting point analysis : Differentiates crystalline forms (e.g., 300–301°C for 6h ) .
How do researchers resolve discrepancies in reaction yields for bromination under varying conditions?
Advanced Research Question
Contradictory yields arise from competing reaction pathways. For example:
- NBS in chloroform favors radical bromination (80% yield) .
- POBr₃ at 145°C facilitates electrophilic substitution but may over-brominate .
Methodological approach :
Kinetic monitoring via TLC or HPLC to identify intermediates.
Computational modeling (DFT) to compare activation energies for bromination pathways.
What strategies optimize the antimicrobial activity of naphthyridinone derivatives?
Advanced Research Question
Introducing thioether or quinoxaline moieties enhances antimicrobial potency. For example, 1-ethyl-7-methyl-3-(4-(3-oxo-3,4-dihydroquinoxaline-2-yl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one exhibited MIC <6.25 µg/mL against S. aureus .
Experimental design :
- Structure-activity relationship (SAR) studies to correlate substituent electronegativity with membrane disruption.
- Time-kill assays to assess bactericidal kinetics.
How do researchers address challenges in regioselective functionalization of the naphthyridinone scaffold?
Advanced Research Question
Regioselectivity is controlled by electronic and steric effects. For instance:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
